3-(Dimethylamino)benzene-1,2-dicarbonitrile
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Overview
Description
3-(Dimethylamino)benzene-1,2-dicarbonitrile is an organic compound characterized by the presence of a dimethylamino group and two cyano groups attached to a benzene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Dimethylamino)benzene-1,2-dicarbonitrile typically involves the reaction of 3-(Dimethylamino)benzaldehyde with malononitrile in the presence of a base such as sodium ethoxide. The reaction proceeds through a Knoevenagel condensation, followed by cyclization and dehydration steps to yield the desired product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
3-(Dimethylamino)benzene-1,2-dicarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can yield amines or other reduced derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the cyano groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce amines .
Scientific Research Applications
3-(Dimethylamino)benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.
Industry: Utilized in the development of materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 3-(Dimethylamino)benzene-1,2-dicarbonitrile involves its interaction with various molecular targets and pathways. The compound’s electronic properties, influenced by the dimethylamino and cyano groups, enable it to participate in charge-transfer processes and other electronic interactions. These properties make it useful in applications such as photoinitiators and charge-transfer complexes .
Comparison with Similar Compounds
Similar Compounds
Benzene-1,2-dicarbonitrile: Lacks the dimethylamino group, resulting in different electronic properties.
3-(Diethylamino)benzene-1,2-dicarbonitrile: Similar structure but with an ethyl group instead of a methyl group, affecting its reactivity and properties.
Uniqueness
3-(Dimethylamino)benzene-1,2-dicarbonitrile is unique due to the presence of both the dimethylamino and cyano groups, which confer distinct electronic properties and reactivity. This makes it a valuable compound for various scientific and industrial applications .
Properties
CAS No. |
61109-17-9 |
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Molecular Formula |
C10H9N3 |
Molecular Weight |
171.20 g/mol |
IUPAC Name |
3-(dimethylamino)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C10H9N3/c1-13(2)10-5-3-4-8(6-11)9(10)7-12/h3-5H,1-2H3 |
InChI Key |
URTCWPZNJCAOGR-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=CC=CC(=C1C#N)C#N |
Origin of Product |
United States |
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